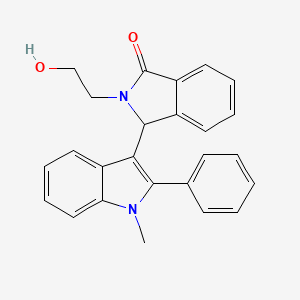![molecular formula C18H20ClN5S B13373494 3-(1-Azepanylmethyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373494.png)
3-(1-Azepanylmethyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Azepanylmethyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it a subject of interest for researchers exploring new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Azepanylmethyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole and thiadiazole rings, followed by the introduction of the azepane and chlorophenylvinyl groups. Common reagents used in these reactions include hydrazine derivatives, thiosemicarbazides, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Azepanylmethyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties
Applications De Recherche Scientifique
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules and can be used as a building block for designing new chemical entities.
Biology: Researchers have explored its biological activities, including antimicrobial, antifungal, and anticancer properties. The compound’s ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: The compound’s unique structure and biological activities have led to investigations into its potential as a therapeutic agent for various diseases, including cancer, infections, and inflammatory conditions.
Industry: The compound’s chemical properties make it suitable for use in industrial applications, such as the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Azepanylmethyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylimidazole-1-(N-tert-octyl)sulfonimidoyl Fluoride: This compound is a bench-stable alternative to SOF4 and is used in various chemical transformations.
Bromine Compounds: These compounds contain bromine and exhibit different reactivity and properties compared to chlorine-containing compounds.
2-Fluorodeschloroketamine: An analogue of ketamine, this compound has different pharmacological properties due to the replacement of chlorine with fluorine.
Uniqueness
3-(1-Azepanylmethyl)-6-[2-(2-chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of structural features, including the triazole and thiadiazole rings, the azepane moiety, and the chlorophenylvinyl group
Propriétés
Formule moléculaire |
C18H20ClN5S |
|---|---|
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
3-(azepan-1-ylmethyl)-6-[(E)-2-(2-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H20ClN5S/c19-15-8-4-3-7-14(15)9-10-17-22-24-16(20-21-18(24)25-17)13-23-11-5-1-2-6-12-23/h3-4,7-10H,1-2,5-6,11-13H2/b10-9+ |
Clé InChI |
YBDTYGBFVZQETI-MDZDMXLPSA-N |
SMILES isomérique |
C1CCCN(CC1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC=CC=C4Cl |
SMILES canonique |
C1CCCN(CC1)CC2=NN=C3N2N=C(S3)C=CC4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-oxopropyl)sulfanyl]-7-(tetrahydro-2-furanylmethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373419.png)
![2,5-Dichlorophenyl (3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl ether](/img/structure/B13373422.png)
![N'-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide](/img/structure/B13373423.png)

![N-(4-fluorobenzyl)-N-[3-(2-furyl)-1H-pyrazol-5-yl]amine](/img/structure/B13373433.png)
![7-[(diethylamino)methyl]-6-hydroxy-4-methyl-2-(3-pyridinylmethylene)-1-benzofuran-3(2H)-one](/img/structure/B13373438.png)
![1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373443.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13373451.png)
![2-[1,1'-biphenyl]-4-yl-N-(4,6-dimethoxy-2-pyrimidinyl)acetamide](/img/structure/B13373457.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373467.png)
![7-benzyl-2-[(2-oxopropyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13373474.png)
![1-[(3-Allyl-4-ethoxy-5-methoxybenzyl)amino]-2-propanol](/img/structure/B13373482.png)

